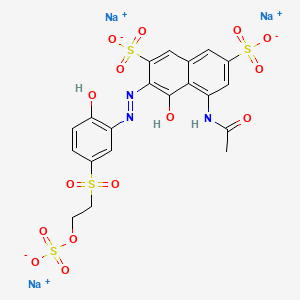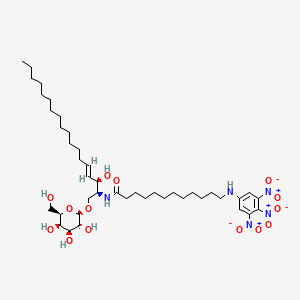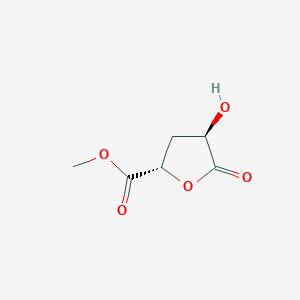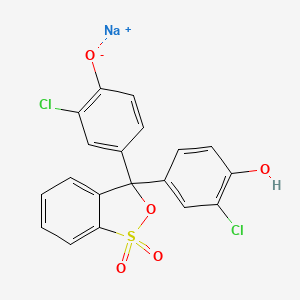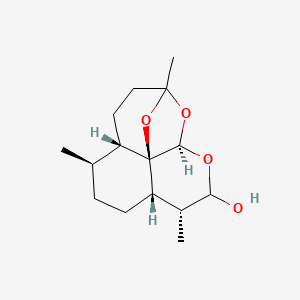![molecular formula C15H13FeNO4 B1142424 Ferrocene, [[(2,5-dioxo-1-pirrolidinil)oxi]carbonil]- CAS No. 115223-09-1](/img/structure/B1142424.png)
Ferrocene, [[(2,5-dioxo-1-pirrolidinil)oxi]carbonil]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- is a versatile organometallic compound with a molecular weight of 327.1130 g/mol . This compound is known for its unique blend of chemical properties, making it a valuable asset for advanced research and development . It consists of a ferrocene core, which is a sandwich-like structure with two cyclopentadienyl rings bound to a central iron atom, and a pyrrolidinyl group attached via a carbonyl linkage .
Aplicaciones Científicas De Investigación
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- has numerous applications in scientific research. In chemistry, it is used as a ligand in asymmetric catalysis, particularly in rhodium-catalyzed olefin hydrogenation . In biology and medicine, this compound has shown potential as a novel anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes. Additionally, it is used in the development of electrochemical sensors for detecting various molecules and ions in solutions . In industry, Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- is utilized in the synthesis of advanced materials, including polymers and nanoparticles with unique electronic and magnetic properties .
Métodos De Preparación
The synthesis of Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- involves several steps. One common method includes the reaction of ferrocene with a pyrrolidinyl derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the product .
Análisis De Reacciones Químicas
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene core can lead to the formation of ferrocenium ions, while reduction can yield ferrocene derivatives with altered electronic properties .
Mecanismo De Acción
The mechanism by which Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- exerts its effects involves its interaction with molecular targets and pathways within cells. The ferrocene core can undergo redox reactions, which can generate reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making it a potential anticancer agent. Additionally, the compound’s ability to form stable complexes with metal ions can disrupt metal-dependent enzymes and pathways, further contributing to its biological activity .
Comparación Con Compuestos Similares
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- can be compared to other ferrocene derivatives, such as ferrocenyl-based Josiphos derivatives and Knochel’s Ferriphos ligands . These compounds share a similar ferrocene core but differ in their substituents and functional groups. The unique pyrrolidinyl group in Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- provides distinct electronic and steric properties, making it particularly effective in certain catalytic and biological applications . Other similar compounds include ferrocenylimidazolo [2,1-b]-1,3,4-thiadiazoles, which have shown high yields in synthetic reactions under microwave irradiation .
Propiedades
Número CAS |
115223-09-1 |
|---|---|
Fórmula molecular |
C15H13FeNO4 |
Peso molecular |
327.11 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene-(2,5-dioxopyrrolidin-1-yl)oxymethanolate;iron(2+) |
InChI |
InChI=1S/C10H9NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,14H,5-6H2;1-5H;/q;-1;+2/p-1 |
Clave InChI |
SQZVBHQTIKPEQM-UHFFFAOYSA-M |
SMILES |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




